molecular formula C7H5BrFI B3026505 3-Bromo-5-fluoro-4-iodotoluene CAS No. 1000576-09-9

3-Bromo-5-fluoro-4-iodotoluene

Cat. No.: B3026505
CAS No.: 1000576-09-9
M. Wt: 314.92
InChI Key: ZAPXFWWYNQUHFD-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-iodotoluene: is an aromatic compound with the molecular formula C7H5BrFI. It is a halogenated derivative of toluene, featuring bromine, fluorine, and iodine atoms substituted at the 3rd, 5th, and 4th positions, respectively. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.

Scientific Research Applications

Chemistry: 3-Bromo-5-fluoro-4-iodotoluene is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The presence of multiple halogens can enhance the biological activity and metabolic stability of drug candidates.

Industry: The compound finds applications in the development of advanced materials, including liquid crystals and polymers. Its unique halogenation pattern can impart desirable properties such as thermal stability and electronic characteristics.

Safety and Hazards

3-Bromo-5-fluoro-4-iodotoluene may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-iodotoluene typically involves multi-step halogenation reactions starting from toluene or its derivatives. One common approach is as follows:

    Bromination: Toluene is first brominated at the 3rd position using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5th position.

    Iodination: Finally, the fluorinated intermediate undergoes iodination using iodine (I2) and a suitable oxidizing agent such as silver trifluoroacetate (AgTFA) to introduce the iodine atom at the 4th position.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoro-4-iodotoluene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

    Oxidation and Reduction Reactions: The methyl group on the toluene ring can be oxidized to a carboxylic acid or reduced to an alkane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Substitution Products: Depending on the nucleophile or electrophile used, various substituted toluenes can be obtained.

    Coupling Products: Biaryl or diaryl compounds with diverse functional groups.

Comparison with Similar Compounds

    3-Bromo-4-fluorotoluene: Lacks the iodine atom, resulting in different reactivity and applications.

    4-Iodo-5-fluorotoluene:

    3-Bromo-5-chloro-4-iodotoluene: Substitution of fluorine with chlorine alters the compound’s reactivity and stability.

Uniqueness: 3-Bromo-5-fluoro-4-iodotoluene is unique due to the presence of three different halogens, which can provide a combination of electronic and steric effects. This diversity allows for selective functionalization and the synthesis of complex molecules with tailored properties.

Properties

IUPAC Name

1-bromo-3-fluoro-2-iodo-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPXFWWYNQUHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266332
Record name Benzene, 1-bromo-3-fluoro-2-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-09-9
Record name Benzene, 1-bromo-3-fluoro-2-iodo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000576-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-fluoro-2-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-fluoro-2-iodo-5-methylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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